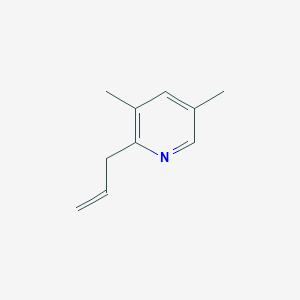
3,5-Dimethyl-2-prop-2-enylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of the allyl group (a three-carbon chain with a double bond) and two methyl groups at the 3 and 5 positions makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the heterocyclization of allylamine with other amines in the presence of palladium catalysts . This method typically requires specific reaction conditions, such as elevated temperatures and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of 2-Allyl-3,5-dimethylpyridine often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like condensation reactions followed by purification through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Allyl-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the allyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine compounds.
Applications De Recherche Scientifique
2-Allyl-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of corrosion inhibitors and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Allyl-3,5-dimethylpyridine involves its interaction with various molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
2-Ethyl-3,5-dimethylpyridine: Similar in structure but with an ethyl group instead of an allyl group.
3,5-Dimethylpyridine: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-Allyl-4,6-dimethylpyridine: Similar but with different methyl group positions.
Uniqueness: 2-Allyl-3,5-dimethylpyridine is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113985-35-6 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3,5-dimethyl-2-prop-2-enylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3 |
Clé InChI |
XXNQPUADQKRVEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)CC=C)C |
SMILES canonique |
CC1=CC(=C(N=C1)CC=C)C |
Synonymes |
Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















